Molecular weight and formula of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid
Molecular weight and formula of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid
An In-depth Technical Guide to 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs to predict its physicochemical properties, spectroscopic characteristics, and potential applications. We will delve into established synthetic routes for similar indole carboxylic acids, propose a viable synthesis for the title compound, and discuss its potential as a scaffold in modern drug discovery. The indole core is a prominent feature in numerous biologically active compounds, making this class of molecules a fertile ground for therapeutic innovation.[1] This document aims to serve as a foundational resource for scientists investigating the therapeutic potential of novel indole derivatives.
Introduction to Substituted Indole-2-Carboxylic Acids
The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous scaffold in natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold" in medicinal chemistry. Carboxylic acid-containing indoles, in particular, are a cornerstone of many therapeutic agents due to the moiety's ability to engage in hydrogen bonding and salt bridge formation with biological targets.[2] The carboxylic acid group is a key pharmacophoric feature in approximately 450 approved drugs.[2]
5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid belongs to this important class of compounds. The strategic placement of an ethoxy group at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position is anticipated to modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutics.
Physicochemical and Spectroscopic Profile
Based on its chemical structure, we can predict the fundamental properties of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid.
Molecular Formula and Weight
The chemical structure of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid allows for the precise determination of its molecular formula and weight.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Exact Mass | 219.089543 g/mol |
Note: These values are calculated based on the chemical structure.
Predicted Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the ethoxy group's methylene and methyl protons, the C3-methyl protons, the N-H proton, and the carboxylic acid proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of the indole ring, and the aliphatic carbons of the ethoxy and methyl groups.
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IR (Infrared) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the N-H stretch of the indole ring, C=O stretching of the carboxylic acid, and C-O stretching of the ethoxy group.[3][4]
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the ethoxy group.
Synthesis of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid
A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[5] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. A plausible synthetic route for 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid is outlined below.
Proposed Synthetic Pathway
The synthesis can be envisioned starting from 4-ethoxyaniline, which is converted to the corresponding diazonium salt and then reduced to form 4-ethoxyphenylhydrazine. This hydrazine is then reacted with ethyl 2-methyl-3-oxobutanoate in a Japp-Klingemann reaction, followed by Fischer indole cyclization and subsequent hydrolysis of the ester to yield the final carboxylic acid.
A diagram of the proposed synthesis workflow is presented below:
Caption: Proposed synthetic workflow for 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Ethoxyphenylhydrazine
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Dissolve 4-ethoxyaniline in hydrochloric acid and cool to 0-5 °C.
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Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
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Slowly add the diazonium salt solution to a cold solution of tin(II) chloride in concentrated hydrochloric acid to reduce the diazonium salt to the hydrazine hydrochloride.
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Neutralize with a base (e.g., sodium hydroxide) to obtain 4-ethoxyphenylhydrazine.
Step 2: Synthesis of Ethyl 5-Ethoxy-3-methyl-1H-indole-2-carboxylate
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React 4-ethoxyphenylhydrazine with ethyl 2-methyl-3-oxobutanoate in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., sulfuric acid or polyphosphoric acid).
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Heat the reaction mixture to induce the Fischer indole cyclization.
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Cool the reaction mixture and isolate the crude product.
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Purify the product by recrystallization or column chromatography.
Step 3: Hydrolysis to 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid
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Dissolve the ethyl ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide.
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Reflux the mixture until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with water, and dry.
Applications in Drug Development and Research
Indole derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] The structural features of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid suggest its potential as a valuable building block or lead compound in drug discovery.
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Anticancer Research: Many indole-2-carboxylic acid derivatives have been investigated as potential anticancer agents. For instance, some derivatives have been synthesized to target the 14-3-3η protein, which is overexpressed in several cancers.[1]
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Neuroprotective Agents: 5-methoxyindole-2-carboxylic acid, a close analog, has shown neuroprotective properties in models of stroke and has been considered for its potential in Alzheimer's disease.[6] The ethoxy derivative may exhibit similar or improved properties.
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Anti-inflammatory and Analgesic Activity: Methoxy-substituted indoles have been reported to possess significant anti-inflammatory and analgesic activities.
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Chemical Biology Probes: As a well-defined small molecule, this compound could be functionalized to create chemical probes for studying biological pathways involving indole-binding proteins.
The logical relationship for its potential application in drug discovery is illustrated below:
Caption: Logical flow from molecular properties to potential therapeutic applications.
Conclusion
5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid represents a promising, yet underexplored, molecule in the vast landscape of indole derivatives. Based on the well-established chemistry and pharmacology of its analogs, it holds considerable potential as a scaffold for the development of new therapeutic agents. This guide provides a foundational framework for its synthesis and characterization, intended to spur further research into its biological activities and potential applications in medicine. The continued exploration of such novel chemical entities is paramount to advancing the frontiers of drug discovery.
References
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Cheméo. (n.d.). Chemical Properties of 5-Methoxyindole-2-carboxylic acid (CAS 4382-54-1). Retrieved from [Link]
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SpectraBase. (n.d.). 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester. Retrieved from [Link]
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NIST. (n.d.). 5-Methoxyindole-2-carboxylic acid. NIST WebBook. Retrieved from [Link]
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MolPort. (n.d.). 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from [Link]
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MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
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